molecular formula C7H5N3O2 B1454340 [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1234616-29-5

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Cat. No.: B1454340
CAS No.: 1234616-29-5
M. Wt: 163.13 g/mol
InChI Key: YKOPYJAVFLNYGZ-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid” is a type of non-naturally occurring small molecule . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is an important class of compounds in medicinal chemistry and agriculture . They are known for their diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Other methods include a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Scientific Research Applications

Synthesis Methodologies

  • Metal-Free Synthesis

    Zheng et al. (2014) developed a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach features short reaction times and high yields, significantly advancing the synthesis process of these compounds (Zheng et al., 2014).

  • Iterative Solution-Phase Synthesis

    Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. This method allows for the creation of a library of triazolopyridine amide derivatives, offering a flexible approach for rapid lead optimization in drug discovery (Brodbeck et al., 2003).

  • Microwave-Assisted Protocol

    Ibrahim et al. (2020) established a microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines. This method is environmentally friendly and efficient, providing a fast route for designing triazolopyridine frameworks (Ibrahim et al., 2020).

Structural and Supramolecular Chemistry

  • Supramolecular Synthons: Chai et al. (2019) synthesized new 1,2,4-triazolo[1,5-a]pyridine derivatives and studied their unique electronic and intermolecular interactional characteristics. These compounds exhibit diverse supramolecular synthons, influencing their crystal structures and pharmaceutical applications (Chai et al., 2019).

Biological and Pharmacological Applications

  • Antimycobacterial Agents

    Abdel-Rahman et al. (2009) designed and synthesized fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives as antimycobacterial agents. These compounds exhibited potent inhibitory effects on Mycobacterium tuberculosis (Abdel-Rahman et al., 2009).

  • Antibacterial Activity

    Xiao et al. (2014) conducted a study on the synthesis and antibacterial activity evaluation of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives, demonstrating promising activity against E. coli and P. aeruginosa (Xiao et al., 2014).

  • Antioxidant Activity

    Smolsky et al. (2022) synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives and investigated their antioxidant properties. The study highlighted the potential of these compounds as antioxidants, offering new avenues for therapeutic applications (Smolsky et al., 2022).

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid is known to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a JAK1 and JAK2 inhibitor, it prevents these kinases from phosphorylating and activating STAT proteins, which are involved in cell growth and differentiation .

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth . The compound’s interaction with these targets can lead to changes in cell behavior, potentially leading to therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting JAK1 and JAK2, it can potentially suppress overactive immune responses and control cell growth . These effects could be beneficial in treating conditions like autoimmune diseases and cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment . Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines family, which “[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid” belongs to, has been the subject of ongoing research due to its diverse biological activities . Future research may focus on exploring more potent analogs of these structures .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with the ERK signaling pathway involves binding to key proteins, thereby inhibiting their phosphorylation and subsequent activation . This results in the modulation of downstream signaling events and cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its stability under various conditions, allowing for sustained biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. For example, at higher doses, this compound has been shown to induce significant antiproliferative effects in cancer cells . It is essential to consider potential toxic or adverse effects at high doses, which may limit its therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting the compound’s overall biological activity. For instance, the compound’s interaction with enzymes such as PHD-1 and JAK2 can modulate their activity, leading to changes in metabolic pathways and cellular responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, thereby affecting its overall efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the nucleus or mitochondria can influence its interactions with nuclear or mitochondrial proteins, thereby modulating its biological effects .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPYJAVFLNYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679928
Record name [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-29-5
Record name [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-aminoisonicotinate (28.8 g, 191 mmol) in DMF (97.5 mL) was added DMF-DMA (70.6 mL, 496 mmol) and the mixture heated to 130° C. for 12 hours. The mixture was then concentrated to give a residue. To the residue was added MeOH (381 mL), followed by NH2OHSO4 (31.9 g, 248 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated to give methyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate in 18% yield, 6 g. To a solution of methyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (3 g, 16 mmol) in methanol was added 1M aq. LiOH (70 mL) and the resulting mixture stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (30 mL×3). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give the title compound as a white solid in 38% yield, 1.05 g 1H NMR (400 MHz, DMSO-d6) δ: 7.56-7.58 (m, 1H), 8.32 (m, 1H), 8.66 (m, 1H), 9.04-9.06 (m, 1H), 13.5-14.0 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
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70 mL
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0 (± 1) mol
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0 (± 1) mol
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Yield
38%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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